molecular formula C21H24N2O6S2 B3464647 [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone

Cat. No. B3464647
M. Wt: 464.6 g/mol
InChI Key: SLVKRPZVTRXFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone, also known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone exerts its therapeutic effects by inhibiting the activity of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, this compound can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK2 activity, both in vitro and in vivo. In animal models, this compound has been shown to reduce tumor growth and inflammation, indicating its potential as a therapeutic agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone is its specificity towards CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, the use of this compound in lab experiments is limited by its solubility and stability issues. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in animal models.

Future Directions

There are several future directions for research on [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone. One potential area of study is the development of more stable and soluble forms of this compound that can be used in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several research studies have demonstrated the efficacy of this compound in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-4-12-30(25,26)20-17-14-22-10-11-23(17)18(21(20)31(27,28)13-5-2)19(24)15-6-8-16(29-3)9-7-15/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVKRPZVTRXFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone
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[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone
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[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone
Reactant of Route 4
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone

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